molecular formula C19H15F3N2O2S B2435825 6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-47-1

6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2435825
CAS No.: 625377-47-1
M. Wt: 392.4
InChI Key: ODCVMBZGNOLDJI-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H15F3N2O2S and its molecular weight is 392.4. The purity is usually 95%.
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Properties

IUPAC Name

6-cyclopropyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c1-26-13-6-4-12(5-7-13)17(25)10-27-18-14(9-23)15(19(20,21)22)8-16(24-18)11-2-3-11/h4-8,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCVMBZGNOLDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a cyclopropyl group, a trifluoromethyl group, and a sulfanyl moiety linked to an oxoethyl group. This unique combination of functional groups is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For example, studies have shown that related compounds can effectively inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been reported to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to significant pharmacokinetic interactions with other drugs, making it a candidate for further investigation in drug development contexts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes such as kinases and proteases, affecting cellular signaling pathways.
  • Pathway Modulation : The compound modulates signaling pathways that are critical for cell growth and survival, including those involved in apoptosis.
  • Receptor Binding : It has been shown to bind to certain receptors, altering cellular responses and potentially leading to therapeutic effects .

Study 1: Anticancer Activity

In a study published in Cancer Research, derivatives of the compound were tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Study 2: Pharmacokinetics

A pharmacokinetic study revealed that the compound exhibited moderate bioavailability and was metabolized primarily through the liver. The study highlighted the importance of understanding its metabolic pathways for predicting drug interactions .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferationCancer Research
Enzyme InhibitionInhibits cytochrome P450 enzymesPatent US20060199851A1
Pathway ModulationAffects apoptosis and cell survival pathwaysPMC3315628

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